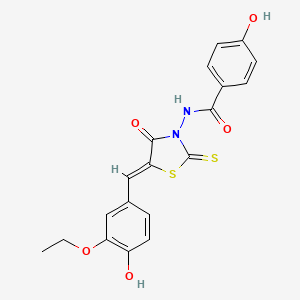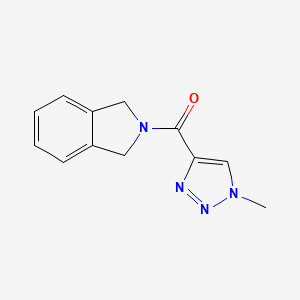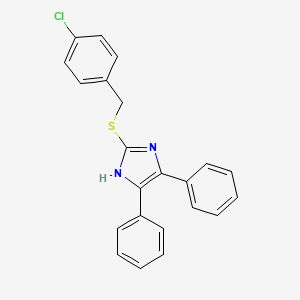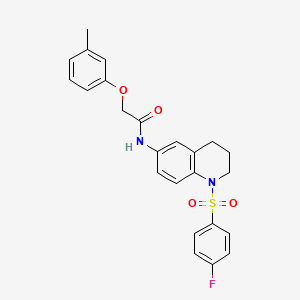
(5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone
Descripción general
Descripción
“(5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is a compound that belongs to the benzofuran family . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
The synthesis of benzofuran derivatives has been demonstrated by various researchers . For example, 3-Methanone-6-substituted-benzofuran derivatives were synthesized by Liu and co-workers . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
Research has shown that benzofuran derivatives exhibit significant antimicrobial and antioxidant properties. For instance, a study demonstrated the synthesis and characterization of novel (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, which were evaluated for their antimicrobial and antioxidant activities. These compounds displayed varying degrees of bacterial inhibition, with one compound showing the highest antibacterial activity. Additionally, their antioxidant capacities were assessed, revealing compounds with potent free radical scavenging abilities, supported by docking studies (Rashmi et al., 2014).
Antimitotic Agent
Benzofuran linked tetralones were prepared and evaluated for their antimitotic activity, demonstrating that certain compounds, particularly those bearing electron-donating methoxy groups, exhibited notable antimitotic activity. This suggests their potential use as antimitotic agents in medical research (Umesha et al., 2018).
Aldose Reductase Inhibitory Activity
Another study focused on the inhibitory activity of methoxy-substituted benzoyl-moiety derivatives against aldose and aldehyde reductase, important enzymes in diabetic complications. The research identified compounds with potent inhibitory effects, suggesting their utility in managing diabetes-related disorders (Chatzopoulou et al., 2011).
Anticholinesterase Activity
Benzofuran derivatives have also been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in Alzheimer's disease. Specific compounds exhibited remarkable selectivity and potency against these enzymes, indicating their potential in Alzheimer's therapy (Luo et al., 2005).
β-Amyloid Plaque Binding
In Alzheimer's disease research, benzofuran-2-yl(phenyl)methanone derivatives have been synthesized and evaluated as probes for β-amyloid plaques, a hallmark of the disease. Some derivatives showed high affinity for Aβ(1-42) aggregates, suggesting their application in developing diagnostic tools for Alzheimer's disease (Cui et al., 2011).
Propiedades
IUPAC Name |
(5-methoxy-3-methyl-1-benzofuran-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-14-10-13(19-2)8-9-15(14)20-17(11)16(18)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFDVSVMHOCKGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2647695.png)

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2647698.png)




![8-ethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2647704.png)
![N-(1-cyanopropyl)-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2647705.png)